7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of quinolinones, which are known for their diverse biological activities. This compound features a quinoline backbone with an aminoethoxy side chain, contributing to its potential pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various scientific applications.
This compound can be synthesized through various chemical methods and is available from chemical suppliers such as Sigma-Aldrich and LGC Standards. It is often used in research settings to explore its biological activities and potential therapeutic applications.
7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride is categorized under:
The synthesis of 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvents, and time) are crucial for optimizing yield and purity.
The molecular structure of 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride can be represented by its molecular formula and a molecular weight of approximately 210.24 g/mol.
7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride is not fully elucidated but is believed to involve:
Further studies are needed to clarify the specific pathways and targets involved.
7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride has several scientific uses:
Alzheimer's disease (AD) represents the most prevalent form of dementia, characterized neuropathologically by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathological hallmarks trigger a cascade of neurodegenerative processes including synaptic dysfunction, neuroinflammation, oxidative stress, and ultimately neuronal death, manifesting clinically as progressive cognitive decline and memory impairment [7] [9]. Despite decades of research, the therapeutic landscape remains dominated by symptomatic treatments: acetylcholinesterase inhibitors (donepezil, rivastigmine, galantamine) and the NMDA receptor antagonist memantine. These agents provide transient symptomatic relief but fail to address the underlying disease progression, highlighting a critical unmet need for disease-modifying therapies [1] [9]. The repeated failure of monotherapeutic approaches targeting single pathological mechanisms (e.g., Aβ-clearing antibodies like aducanumab and lecanemab) underscores the complexity and multifactorial nature of AD pathogenesis, necessitating innovative therapeutic strategies [7].
Table 1: Current Pharmacological Approaches in Alzheimer's Disease
Drug Class | Representative Agents | Primary Mechanism | Therapeutic Limitation |
---|---|---|---|
Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Increases synaptic acetylcholine | Symptomatic benefit only; gastrointestinal side effects |
NMDA Receptor Antagonist | Memantine | Reduces glutamate excitotoxicity | Moderate efficacy in moderate-to-severe stages |
Aβ-targeting mAbs | Aducanumab, Lecanemab | Promotes clearance of amyloid plaques | Limited clinical efficacy; risk of ARIA side effects |
Disease-Modifying Candidates | None approved | Target Aβ/tau production/clearance | Repeated phase 3 failures (e.g., semagacestat, tarenflurbil) |
The cholinergic hypothesis, the earliest conceptual framework for AD therapeutics, posits that degeneration of cholinergic neurons in the basal forebrain and the consequent deficit in cortical acetylcholine (ACh) significantly contribute to cognitive impairment [7]. Acetylcholinesterase (AChE) remains a validated target, with its inhibition increasing synaptic ACh levels to ameliorate cognitive symptoms. However, AChE inhibition alone provides insufficient long-term benefit due to progressive neurodegeneration driven by multiple pathological pathways. Simultaneously, monoamine oxidases (MAO-A and MAO-B) have emerged as compelling complementary targets. MAO-B levels increase in AD brains, accelerating neuroamine metabolism and generating hydrogen peroxide that induces oxidative stress and neuronal damage. Elevated MAO-A activity contributes to depressive symptoms frequently comorbid with early AD [4] [7].
Dual inhibition of ChE and MAO enzymes offers a synergistic approach:
The structural design of MTDLs integrates pharmacophores from distinct bioactive scaffolds to yield single molecules capable of modulating multiple targets. The core structure of 3,4-dihydroquinolin-2(1H)-one (also termed 3,4-dihydrocarbostyril) has demonstrated significant MAO inhibitory activity, particularly when substituted at the C-7 position [4] [6]. Crystallographic studies reveal this heterocyclic system effectively occupies the substrate cavity of MAO-B, with C-7 substituted derivatives (e.g., compound 49) exhibiting exceptional MAO-B inhibition (IC₅₀ = 2.9 nM) [4]. Furthermore, this scaffold demonstrates affinity for the peripheral anionic site (PAS) of AChE, crucial for inhibiting Aβ aggregation promoted by AChE [4].
The aminoalkoxy moiety, particularly 2-aminoethoxy derivatives, serves as a critical structural element for interaction with the catalytic anionic site (CAS) of AChE. This pharmacophore mimics the choline moiety of acetylcholine, enabling potent AChE inhibition. Hybridization strategies tether the 3,4-dihydroquinolinone core to the aminoalkoxy group via flexible alkyl linkers of varying lengths:
Table 2: Key Structural Components and Their Roles in Dual AChE/MAO Inhibition
Structural Element | Role in AChE Inhibition | Role in MAO Inhibition | Optimal Configuration |
---|---|---|---|
3,4-Dihydroquinolin-2(1H)-one Core | Binds PAS, inhibits Aβ aggregation | Occupies substrate cavity of MAO-B | C-7 substitution enhances potency |
Aminoalkoxy Moiety | Binds CAS via choline mimicry | Modulates MAO-A/MAO-B selectivity | 2-Aminoethoxy chain |
Linker Chain | Spatial bridge between PAS and CAS | Adjusts orientation for MAO binding | Hexyl (C6) linker |
Terminal Amine | Enhances CAS interaction via charge | Influences isoform selectivity | Piperidine ring |
The compound 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride exemplifies this design paradigm. Its structure incorporates:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7